molecular formula C11H17NO3 B1517217 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol CAS No. 40171-90-2

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol

Cat. No. B1517217
CAS RN: 40171-90-2
M. Wt: 211.26 g/mol
InChI Key: JVWUNGHEVLANLA-UHFFFAOYSA-N
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Description

“2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol” is an aromatic ether that is 1,4-dimethoxybenzene which is substituted at position 2 by a 2-amino-1-hydroxyethyl group . It has a molecular weight of 211.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol” is C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-14-10-3-4-11(15-2)9(7-10)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol” is a powder at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

Identification and Synthesis

The compound 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a derivative related to 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol, has been studied for identification and synthesis. Researchers conducted a test purchase of bk-2C-B, confirming its identity through various analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and X-ray crystallography. These methods are crucial in understanding the chemical composition and potential applications of such compounds (Power et al., 2015).

Metabolism Analysis

The metabolism of similar compounds like 25I-NBOMe and 25I-NBOH, which contain the dimethoxyphenyl group, has been explored. Studies focused on identifying the cytochrome P450 enzymes responsible for metabolizing these substances. Understanding the metabolic pathways can provide insights into the potential therapeutic applications or toxicological profiles of related compounds (Nielsen et al., 2017).

Pyrolysis Products Analysis

Research on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its analogues has been conducted. This study is significant for understanding the stability and degradation products of such compounds under various conditions, which can be important in pharmaceutical and industrial applications (Texter et al., 2018).

Neurochemical Pharmacology

Studies on psychoactive substituted N-benzylphenethylamines, which share structural similarities with 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol, have been conducted to understand their neurochemical pharmacology. These studies contribute to the understanding of the compound's interaction with various neurotransmitter receptors and transporters, which is essential for potential neurological or psychiatric applications (Eshleman et al., 2018).

Comparative Neuropharmacology

Comparative neuropharmacology of similar hallucinogens, including their 2C counterparts, has been examined. This research helps in understanding the psychopharmacological effects of these compounds, which can inform their potential use in therapeutic settings or guide safety protocols in their handling (Elmore et al., 2018).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a skin corrosive/irritant and a serious eye damage/eye irritant . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-3-4-11(15-2)9(7-10)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWUNGHEVLANLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254035
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol

CAS RN

40171-90-2
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40171-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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